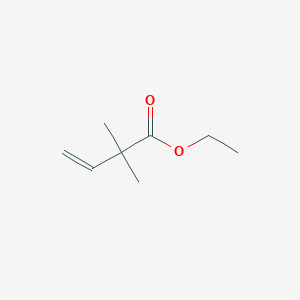

Ethyl 2,2-dimethylbut-3-enoate

Description

Significance of Alpha,Alpha-Disubstituted Alpha,Beta-Unsaturated Esters in Synthetic Chemistry

Alpha,alpha-disubstituted alpha,beta-unsaturated esters are a class of organic compounds that hold considerable importance in synthetic chemistry. Their utility stems from the presence of multiple reactive sites and the specific steric and electronic properties conferred by the substitution pattern.

The core structure of an α,β-unsaturated ester is a key motif found in numerous biologically active molecules. nih.gov These compounds serve as versatile intermediates in a variety of significant chemical transformations, including:

Conjugate Additions: The electron-withdrawing nature of the ester group makes the β-carbon electrophilic and susceptible to attack by nucleophiles in what is known as a conjugate or Michael addition. rsc.org This reaction is fundamental for forming new carbon-carbon bonds.

Pericyclic Reactions: The double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, providing a pathway to complex cyclic systems.

Hydrogenation and Reduction: The double bond and the ester group can be selectively reduced to access a range of saturated and unsaturated alcohols and esters. nih.gov

The presence of two substituents on the alpha-carbon, as seen in ethyl 2,2-dimethylbut-3-enoate, introduces significant steric hindrance around the double bond. This steric bulk can influence the stereochemical outcome of reactions, providing a tool for chemists to control the three-dimensional arrangement of atoms in the target molecule. ed.ac.uk The development of methods for the stereoselective synthesis of these esters, yielding specific E/Z isomers, is an active area of research, as the biological activity of the final products can be highly dependent on their stereochemistry. nih.govsigmaaldrich.comrsc.org

Overview of the Research Landscape for this compound

While research on the broad class of α,α-disubstituted α,β-unsaturated esters is extensive, studies focusing specifically on this compound highlight its role as a valuable synthetic precursor.

A notable application of this compound is its use as a constituent in the synthesis of metabolites of simvastatin, a well-known cholesterol-lowering medication. chemicalbook.comchemicalbook.com This underscores the compound's relevance in the pharmaceutical industry.

Furthermore, research into the synthesis of structurally related compounds demonstrates the importance of the this compound scaffold. For instance, a variety of (E)-ethyl 4-aryl-2,2-dimethylbut-3-enoates have been synthesized through an iron-catalyzed Heck-type reaction. ed.ac.uk The successful synthesis and detailed spectroscopic characterization of these derivatives indicate a strong interest in molecules possessing this core structure.

Table 2: Research on a Structurally Related Compound: (E)-Ethyl 4-(4-methoxyphenyl)-2,2-dimethylbut-3-enoate

| Research Aspect | Findings |

| Synthesis Method | Iron-catalyzed Heck-type reaction between 4-methoxystyrene (B147599) and ethyl α-bromoisobutyrate. |

| Yield | 93% |

| ¹H NMR Data | δ 7.35-7.32 (m, 2H, Ar), 6.88-6.86 (m, 2H, Ar), 6.41 (d, J = 16.2 Hz, 1H, Ar-CH=CH), 6.29 (d, J = 16.2 Hz, 1H, Ar-CH=CH), 4.17 (q, J = 7.1 Hz, 2H, CO2CH2CH3), 3.82 (s, 3H, Ar-OCH3), 1.42 (s, 6H, C(CH3)2), 1.28 (t, J = 7.1 Hz, 3H, CO2CH2CH3) |

| ¹³C NMR Data | δ 176.4, 159.1, 132.4, 130.0, 127.5, 127.3, 114.0, 60.7, 55.3, 44.3, 25.2, 14.2 |

| Source: ed.ac.uk |

The precursor to this compound, 2,2-dimethylbut-3-enoic acid, is itself described as a bioactive compound and a useful starting material in organic synthesis. chemicalbook.combiosynth.com The esterification of this acid with ethanol (B145695) provides a direct route to the title compound. While not the exact molecule, the utility of a closely related isomer, ethyl 2,3-dimethylbut-2-enoate, in a stereoselective vinylogous aldol (B89426) reaction for the total synthesis of the natural product withanolide A, further illustrates the potential of this class of esters in the construction of complex and biologically significant molecules. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-dimethylbut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-5-8(3,4)7(9)10-6-2/h5H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPBUEMBEQQXKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10322785 | |

| Record name | ethyl 2,2-dimethylbut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58544-20-0 | |

| Record name | 58544-20-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2,2-dimethylbut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2,2 Dimethylbut 3 Enoate and Its Analogues

Classical Synthetic Approaches

The traditional synthesis of Ethyl 2,2-dimethylbut-3-enoate and its analogues often relies on a two-step sequence involving the formation of a β-hydroxy ester precursor followed by a dehydration step to introduce the carbon-carbon double bond.

Reformatsky Reaction-Mediated Synthesis of Precursors

The Reformatsky reaction is a cornerstone in classical organic synthesis for the formation of β-hydroxy esters. wikipedia.org This reaction employs an organozinc reagent, often called a 'Reformatsky enolate', which is generated in situ by treating an α-halo ester with metallic zinc. wikipedia.org These zinc enolates are notably less reactive than their lithium or Grignard counterparts, which prevents undesired side reactions like self-condensation or addition to the ester functionality. wikipedia.org

In the context of synthesizing a precursor for this compound, the key intermediate is a β-hydroxy ester. This precursor is prepared by the condensation of an appropriate aldehyde or ketone with an α-halo ester under the influence of zinc. Specifically, the reaction would involve an α-halo ester such as ethyl 2-bromo-2-methylpropanoate (B8525525) and a carbonyl compound. The zinc metal undergoes oxidative addition to the carbon-halogen bond of the ester, forming the organozinc intermediate. This intermediate then adds to the carbonyl group of the aldehyde or ketone. A subsequent acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester. wikipedia.org

While the classical Reformatsky reaction is effective, modern variations have been developed to enhance its scope and selectivity. These include the use of other metals like samarium (in the form of SmI₂), chromium, and indium, and the development of asymmetric versions to control stereochemistry. wikipedia.orgbeilstein-journals.org For instance, diastereoselective SmI₂-mediated Reformatsky reactions have been used as key steps in the total synthesis of complex natural products. beilstein-journals.org

Dehydration Pathways to the Unsaturated Ester Moiety

Once the β-hydroxy ester precursor is obtained, the next critical step is dehydration to introduce the α,β-unsaturation. While numerous methods exist for this transformation, many classical approaches require harsh conditions, such as strongly acidic or basic media, or involve expensive and toxic reagents, which can lead to poor yields and low selectivity. acs.org

A significantly improved and milder method for the dehydration of β-hydroxy carbonyl compounds, including β-hydroxy esters, utilizes a combination of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) in refluxing acetonitrile. acs.orgorganic-chemistry.orgresearchgate.netnih.gov This system offers several advantages:

It avoids harsh acidic or basic conditions.

The reagents are inexpensive, non-toxic, and water-tolerant. acs.org

No special precautions are needed to exclude moisture or oxygen. acs.org

It provides good yields of the corresponding (E)-isomers as the sole isolable products. organic-chemistry.orgorganic-chemistry.org

The reaction proceeds efficiently for a variety of β-hydroxy esters, even those with bulky substituents. organic-chemistry.org The presence of NaI is crucial for the reaction to proceed effectively. This method represents a "friendly" and efficient alternative to traditional Lewis acids like titanium(IV) chloride (TiCl₄). acs.orgorganic-chemistry.org

| Substrate (β-Hydroxy Ester) | Conditions | Product (α,β-Unsaturated Ester) | Yield (%) | Reference |

| Various β-hydroxy ketones and esters | CeCl₃·7H₂O, NaI, refluxing acetonitrile | (E)-α,β-unsaturated derivatives | Good yields | organic-chemistry.org, acs.org |

| β-hydroxy carbonyl with furan (B31954) ring | CeCl₃·7H₂O, NaI, refluxing acetonitrile | Dehydrated product, furan ring intact | Good | acs.org |

| Tertiary carbinol β-hydroxy ester | CeCl₃·7H₂O, NaI, refluxing acetonitrile | Corresponding α,β-unsaturated ester | Good (longer reaction time) | acs.org |

This table summarizes the general findings on the CeCl₃/NaI dehydration method.

Modern Catalytic and Stereoselective Syntheses

Recent advancements in catalysis have provided more direct and selective routes to this compound and its analogues, often bypassing the need for a separate precursor synthesis and dehydration sequence.

Transition Metal-Catalyzed Alkenylation Reactions (e.g., Iron-Catalyzed Heck-Type Methodologies)

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. While palladium catalysis is common, there is growing interest in using more earth-abundant and less toxic metals like iron. thieme-connect.de An iron-catalyzed Heck-type alkenylation has been developed for the synthesis of α,α-disubstituted-α,β-unsaturated esters, which are analogues of this compound. ed.ac.uk

This methodology involves the reaction of an α-bromo ester, such as ethyl α-bromoisobutyrate, with a styrene (B11656) derivative in the presence of an iron(II) chloride (FeCl₂) catalyst and a base like sodium carbonate (Na₂CO₃) in a solvent like N,N-dimethylformamide (DMF). ed.ac.uk This approach allows for the direct formation of the unsaturated ester from readily available starting materials. The reaction is tolerant of various functional groups on the styrene ring. ed.ac.uk

| Styrene Derivative | α-Bromo Ester | Conditions | Product | Yield (%) | Reference |

| 4-Methoxystyrene (B147599) | Ethyl α-bromoisobutyrate | FeCl₂ (10 mol%), Na₂CO₃, DMF, 80°C, 16h | (E)-Ethyl-4-(4-methoxyphenyl)-2,2-dimethylbut-3-enoate | 81 | ed.ac.uk |

| 3,4-Dimethoxystyrene (B140838) | Ethyl α-bromoisobutyrate | FeCl₂ (10 mol%), Na₂CO₃, DMF, 80°C, 16h | (E)-Ethyl-4-(3,4-dimethoxyphenyl)-2,2-dimethylbut-3-enoate | 75 | ed.ac.uk |

| 2,4-Dimethylstyrene (B1330402) | Ethyl α-bromoisobutyrate | FeCl₂ (10 mol%), Na₂CO₃, DMF, 100°C, 16h | (E)-Ethyl-4-(2,4-dimethylphenyl)-2,2-dimethylbut-3-enoate | 71 | ed.ac.uk |

| 3,4-Dimethoxystyrene | p-Tolyl 2-bromo-2-methylpropanoate | FeCl₂ (10 mol%), Na₂CO₃, DMF, 80°C, 16h | (E)-p-Tolyl 4-(3,4-dimethoxyphenyl)-2,2-dimethylbut-3-enoate | 91 | ed.ac.uk |

This table presents specific examples from the iron-catalyzed Heck-type alkenylation study.

Other transition metals like palladium and ruthenium are also widely used in similar transformations, such as decarbonylative alkenylation and olefin metathesis, to access α,β-unsaturated esters. organic-chemistry.orgunige.ch

Asymmetric Synthetic Routes to Chiral Analogues

The synthesis of chiral molecules is of paramount importance in modern chemistry. For analogues of this compound that possess stereogenic centers, asymmetric synthesis is crucial. This is typically achieved using chiral catalysts or auxiliaries.

Transition-metal catalysis is a dominant strategy, where chiral ligands coordinated to a metal center (e.g., rhodium, palladium, iridium, ruthenium) induce enantioselectivity. chinesechemsoc.orgsnnu.edu.cn For example, Rh(I)-catalyzed asymmetric C-H functionalization, using chiral phosphine (B1218219) ligands, has been developed for the synthesis of various chiral carbo- and heterocyclic compounds. snnu.edu.cn Similarly, palladium-catalyzed asymmetric hydrogenation of α,β-unsaturated esters can selectively hydrogenate the C=C bond to create chiral saturated esters with high enantioselectivity. chinesechemsoc.org

Another powerful approach involves asymmetric cascade reactions. For instance, the (-)-sparteine-mediated enantioselective carbolithiation of certain alkenes generates chiral organolithium intermediates that can be trapped with electrophiles to produce a variety of chiral products with high enantiomeric ratios. researchgate.net Asymmetric dehydrative allylation using combined soft ruthenium and hard Brønsted acid catalysts also represents a sophisticated method for creating chiral compounds. researchgate.net

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major field in synthesis, offering a metal-free alternative to traditional methods. These catalysts can activate substrates through the formation of transient, reactive intermediates such as iminium or enamine ions.

A notable example is the use of visible-light-mediated organocatalysis. Chiral aminocatalysts can react with α,β-unsaturated aldehydes to form chiral iminium ions. Upon photoexcitation, these ions can engage in enantioselective radical cascade reactions with unactivated olefins to construct complex chiral molecules, such as butyrolactones and tetrahydrofurans, in a single step. nih.govresearchgate.net Although not a direct synthesis of this compound itself, this strategy demonstrates the power of organocatalysis to create complex chiral structures from simple unsaturated precursors.

Other organocatalytic methods include the use of polymer-supported catalysts, such as a bifunctional polystyrene bearing both DMAP and piperidine (B6355638) groups, which effectively catalyzes decarboxylative Doebner-Knoevenagel reactions to produce E-cinnamates with high yields. organic-chemistry.org

Synthesis of Fluorinated this compound Derivatives

The introduction of fluorine-containing groups into organic molecules can significantly alter their chemical and biological properties, including metabolic stability, lipophilicity, and bioavailability. This has led to a strong interest in the development of synthetic methods for the preparation of fluorinated analogues of lead compounds in medicinal chemistry and materials science.

A notable strategy for the synthesis of trifluoromethylated derivatives of this compound involves the radical trifluoromethylation of its precursor, 2,2-dimethylbut-3-enoic acid. In a one-pot reaction, 2,2-dimethylbut-3-enoic acid can be activated in situ with an aryl ketoxime. The subsequent addition of a trifluoromethyl radical precursor, such as trifluoromethyl iodide (CF₃I), under visible light irradiation initiates a cascade reaction. This process involves the addition of the CF₃ radical to the terminal double bond, followed by a 1,4-imino-N shift, decarboxylation, and arylation to yield a functionalized 3,4-dihydroisoquinoline (B110456) containing the trifluoromethylated 2,2-dimethylpropyl core. google.com While this specific example leads to a more complex heterocyclic system, the initial trifluoromethylation of the butenoic acid moiety is a key step that can be adapted for the synthesis of simpler fluorinated derivatives.

The general importance of fluorination is underscored by the numerous methods developed for the introduction of fluorine and fluoroalkyl groups into organic molecules. google.com These methods often aim to overcome the challenges associated with the high reactivity of fluorinating agents and to achieve high regioselectivity and stereoselectivity.

Table 1: Radical Trifluoromethylation of 2,2-Dimethylbut-3-enoic Acid Derivative

| Starting Material | Reagents | Key Transformation | Product Type | Ref |

| 2,2-Dimethylbut-3-enoic acid | Diphenylmethanone oxime, EDC•HCl, 4-PPy, CF₃I, visible light | Radical trifluoromethylation and cascade cyclization | Trifluoromethylated 3,4-dihydroisoquinoline | google.com |

Another relevant, though more general, approach is the hydrodefluorination of CF₃-alkenes. For instance, nickel-catalyzed hydrodefluorination of CF₃-alkenes using formic acid provides a method to obtain difluorinated alkene derivatives. nih.gov This methodology could potentially be applied to precursors of this compound to access difluorinated analogues.

Convergent and Divergent Synthetic Strategies

The synthesis of complex organic molecules often relies on either convergent or divergent strategies. A convergent synthesis involves the independent synthesis of key fragments of a target molecule, which are then coupled together in the later stages. In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of structurally diverse analogues.

Convergent Synthetic Strategies

While a specific, highly detailed convergent synthesis solely for this compound is not extensively documented in dedicated literature, its structure lends itself to assembly from simpler building blocks using established synthetic methods. The general principles of convergent synthesis, which involve the coupling of key fragments, can be applied. For instance, the synthesis of the complex natural product myxovirescine M from seven distinct building blocks showcases the power of a highly convergent approach, where key C-C bond formations like Suzuki and Julia couplings are employed. ethz.ch

Applying this concept to this compound, one can envision a convergent approach based on a Knoevenagel or Doebner-Knoevenagel condensation. These reactions are powerful tools for the formation of α,β-unsaturated esters from aldehydes and active methylene (B1212753) compounds. researchgate.net For example, a retrosynthetic analysis would disconnect the molecule into a two-carbon aldehyde fragment and a substituted malonic ester derivative, which are then brought together in a convergent manner. Another potential convergent route involves the carbonylation of a vinylmercuric halide in the presence of ethanol (B145695), which directly installs the ester functionality onto a vinyl group. google.com

Divergent Synthetic Strategies

This compound serves as a valuable starting material in divergent synthetic strategies to create more complex molecular architectures. A prominent example is its use in transition metal-catalyzed C(sp³)–H functionalization reactions. In a rhodium-catalyzed process, this compound can be coupled with N-heterocycles, such as those containing a pyridine (B92270) directing group, to achieve alkylation at the α-position of the heteroatom. ethz.chnih.gov This reaction allows for the formation of 2,6-disubstituted piperidines, demonstrating a significant increase in molecular complexity from a relatively simple starting material. ethz.chnih.gov The ability to use this building block to functionalize different N-heterocycles highlights the divergent nature of this synthetic strategy.

Table 2: Divergent Synthesis of a 2,6-Disubstituted Piperidine using this compound

| Starting Heterocycle | Olefin Component | Catalyst System | Product | Yield | Ref |

| N-(pyridin-2-yl)piperidine | This compound | Rhodium catalyst | 2,6-disubstituted piperidine | 87% | ethz.chnih.gov |

Furthermore, the utility of this compound in palladium-catalyzed annulation reactions has been explored. Although a specific attempt at a [2+2] annulation with an arylboronic acid to form a benzocyclobutene was reported to be unsuccessful, it points to the potential of this substrate in other palladium-catalyzed transformations. cdnsciencepub.com The reactivity of the double bond and the ester functionality makes it a candidate for various coupling and cycloaddition reactions, which are cornerstones of divergent synthesis for creating libraries of related compounds for biological screening.

Chemical Reactivity and Mechanistic Investigations of Ethyl 2,2 Dimethylbut 3 Enoate

Reactivity of the Alpha,Beta-Unsaturated Ester System

The interplay between the electron-withdrawing ester group and the carbon-carbon double bond in ethyl 2,2-dimethylbut-3-enoate defines the reactivity of its α,β-unsaturated system. This arrangement activates the double bond for a range of reactions, including electrophilic and nucleophilic additions, as well as pericyclic reactions.

Electrophilic Additions to the Olefinic Moiety

The carbon-carbon double bond in this compound is susceptible to attack by electrophiles. The regioselectivity of these additions is governed by the electronic and steric properties of the molecule.

Halogenation: The addition of halogens, such as bromine, can proceed to form dihalogenated products.

Hydrohalogenation: The reaction with hydrogen halides, like hydrogen chloride, is expected to follow Markovnikov's rule, with the proton adding to the less substituted carbon of the double bond, leading to the formation of a tertiary carbocation intermediate. routledge.com This intermediate is more stable than the alternative secondary carbocation. routledge.com

Simmons-Smith Reaction: In a notable example, this compound undergoes a Simmons-Smith reaction with diiodomethane (B129776) and a zinc-copper couple to yield the corresponding cyclopropyl (B3062369) ester. psu.edu This reaction involves the formation of a zinc carbenoid which then adds to the double bond. psu.edu

Nucleophilic Additions (e.g., Michael-Type Reactions)

The electron-withdrawing nature of the ester group renders the β-carbon of the double bond electrophilic and susceptible to attack by nucleophiles in a conjugate or Michael-type addition. While specific examples for this compound are not extensively documented in the provided results, this reactivity is a general characteristic of α,β-unsaturated esters. stackexchange.comthieme-connect.de The steric hindrance at the α-position, due to the gem-dimethyl groups, may influence the rate and feasibility of such reactions.

Pericyclic Reactions (e.g., Ene Reactions, Diels-Alder Cycloadditions)

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are another important class of reactions for α,β-unsaturated systems. ebsco.commsu.edu These reactions are typically initiated by heat or light and are not significantly affected by solvents or catalysts. ebsco.commsu.edu

Diels-Alder Reactions: The double bond in this compound can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. ebsco.com The reactivity of the dienophile is influenced by the electron-withdrawing ester group. However, steric hindrance from the gem-dimethyl groups might impact the reaction's feasibility. ebsco.com

Ene Reactions: Ene reactions involve the addition of a compound with an allylic hydrogen (the "ene") to an alkene (the "enophile"). rsc.org this compound can potentially serve as an enophile in such reactions. rsc.org

Transformations Involving the Ester Functionality

The ester group of this compound can undergo various transformations, including transesterification, reduction, and oxidation.

Transesterification Processes

Transesterification is a process where the ethyl group of the ester is exchanged with another alcohol moiety. This reaction is typically catalyzed by an acid or a base. For instance, reacting this compound with a different alcohol in the presence of a suitable catalyst would lead to the formation of a new ester and ethanol (B145695). smolecule.com

Reduction and Oxidation Pathways

The ester functionality and the olefinic bond can be selectively reduced or oxidized under different reaction conditions.

Reduction:

Catalytic Hydrogenation: The carbon-carbon double bond can be selectively reduced using catalytic hydrogenation (e.g., H₂/Pd-C) to yield ethyl 2,2-dimethylbutanoate.

Ester Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester group to a primary alcohol, yielding 2,2-dimethylbut-3-en-1-ol.

Oxidation:

Epoxidation: The double bond can be oxidized to an epoxide using peracids like meta-chloroperoxybenzoic acid (m-CPBA).

Ozonolysis: Cleavage of the double bond via ozonolysis, followed by an appropriate work-up, can yield ketones or carboxylic acids.

Table of Reaction Examples:

| Reaction Type | Reagents/Conditions | Major Product |

| Simmons-Smith Reaction | CH₂I₂, Zn-Cu couple, ether, reflux | Ethyl 2-(2,2-dimethylcyclopropyl)acetate |

| Catalytic Hydrogenation | H₂, Pd-C, EtOH | Ethyl 2,2-dimethylbutanoate |

| Ester Reduction | LiAlH₄, THF, reflux | 2,2-dimethylbut-3-en-1-ol |

| Epoxidation | m-CPBA, CH₂Cl₂, 0°C | Ethyl 3,3-dimethyloxirane-2-carboxylate |

| Ozonolysis | 1. O₃, 2. Zn/H₂O | Acetone and ethyl glyoxylate |

Rearrangement Reactions

This compound, with its allylic ester functionality, is a potential substrate for several synthetically valuable rearrangement reactions. These reactions typically proceed through concerted pericyclic transition states and can be influenced by the choice of reagents and reaction conditions to achieve high stereoselectivity.

One of the most relevant potential rearrangements for this substrate is the Ireland-Claisen rearrangement . This reaction transforms an allylic ester into a γ,δ-unsaturated carboxylic acid. nrochemistry.comwikipedia.orgtcichemicals.com The process is initiated by the deprotonation of the ester at the α-position with a strong base, such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS), to form an ester enolate. This enolate is then trapped with a trialkylsilyl halide, like trimethylsilyl (B98337) chloride (TMSCl), to generate a silyl (B83357) ketene (B1206846) acetal. nrochemistry.comtcichemicals.com The key wikipedia.orgwikipedia.org-sigmatropic rearrangement then occurs upon gentle heating. organic-chemistry.org This concerted rearrangement proceeds through a six-membered, chair-like transition state, leading to a silyl ester, which is subsequently hydrolyzed upon aqueous workup to yield the final carboxylic acid product. nrochemistry.comwikipedia.org The stereochemical outcome of the Ireland-Claisen rearrangement is highly dependent on the geometry of the intermediate silyl ketene acetal, which can often be controlled by the choice of solvent and base. nrochemistry.comescholarship.org

The general mechanism for the Ireland-Claisen rearrangement is as follows:

Formation of the ester enolate using a strong base.

In situ trapping of the enolate with a silyl halide to form a silyl ketene acetal.

A concerted wikipedia.orgwikipedia.org-sigmatropic rearrangement to form a γ,δ-unsaturated silyl ester.

Hydrolysis of the silyl ester to yield the final γ,δ-unsaturated carboxylic acid. nrochemistry.com

Another potential rearrangement is the Oxy-Cope rearrangement , which involves the wikipedia.orgwikipedia.org-sigmatropic rearrangement of 1,5-dien-3-ols to produce unsaturated carbonyl compounds. wikipedia.org While this compound is an ester and not a 1,5-dien-3-ol, a related transformation could be envisaged if the ester were first converted to the corresponding tertiary alcohol, 3,4,4-trimethylpent-1-en-3-ol. This alcohol would be a suitable precursor for an Oxy-Cope or, more potently, an anionic Oxy-Cope rearrangement. The driving force for this rearrangement is the formation of a stable carbonyl group via keto-enol tautomerization of the initial enol product. wikipedia.orgorganic-chemistry.org The anionic variant, facilitated by a strong base like potassium hydride, can accelerate the reaction rate by a factor of 10¹⁰ to 10¹⁷, often allowing the reaction to proceed at room temperature. wikipedia.org

Radical Reactions and Cascade Processes

The vinyl group in this compound makes it a participant in various radical-mediated transformations. These reactions are valued for their ability to form complex molecular architectures from simple precursors under mild conditions. ethernet.edu.et

The investigation into this reaction began with the one-pot reaction of 2,2-dimethylbut-3-enoic acid, diphenylmethanone oxime, and EDC·HCl, followed by the addition of a functional group precursor to initiate the radical cascade. researchgate.net

Table 1: Substrate Scope in Radical 1,2,3-Trifunctionalization

| Entry | 3-Enoic Acid Derivative | Functional Radical Precursor | Product | Yield | Diastereomeric Ratio |

|---|---|---|---|---|---|

| 1 | 2,2-dimethylbut-3-enoic acid | CF₃I | Trifluoromethylated 3,4-DHIQ | Good | Single diastereomer |

| 2 | 2,2-dimethylbut-3-enoic acid | C₄F₉I | Nonafluorobutylated 3,4-DHIQ | Moderate | Single diastereomer |

| 3 | 2,2-dimethylbut-3-enoic acid | TMSN₃ | Azido-functionalized 3,4-DHIQ | Moderate | Single diastereomer |

Data synthesized from research on the corresponding carboxylic acid. masterorganicchemistry.comresearchgate.net

Additionally, related α,β-unsaturated esters can participate in photo-organocatalytic enantioselective radical cascade reactions . These processes often utilize the excited-state reactivity of chiral iminium ions to initiate highly stereocontrolled radical cascades with unactivated olefins. wikipedia.org Although direct studies on this compound in this specific context are not detailed, the presence of geminal methyl groups at the α-position in similar substrates has been shown to improve both the yield and enantioselectivity of such cascade processes. wikipedia.org

Metalation and Carbo/Oxymetalation Studies

The reactivity of this compound in metal-catalyzed reactions is an area of synthetic exploration. These reactions can involve the activation of C-H bonds or the addition of organometallic reagents across the double bond.

In the context of palladium catalysis, the reaction of this compound with phenylboronic acid in the presence of N-fluorobenzenesulfonimide (NFSI) was investigated for the synthesis of benzocyclobutenes via a formal [2+2] annulation. However, this specific reaction failed to produce the desired benzocyclobutene product. dicp.ac.cn This outcome suggests that the specific steric and electronic properties of this compound may hinder the proposed catalytic cycle, which is thought to proceed through carbopalladation, palladium oxidation to a Pd(IV) species, intramolecular C(sp²)-H activation, and subsequent C-C bond-forming reductive elimination. dicp.ac.cn

Table 2: Attempted Pd(II)-Catalyzed [2+2] Annulation

| Alkene Substrate | Arylboronic Acid | Catalyst System | Product | Result |

|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(OAc)₂ / NFSI | Benzocyclobutene derivative | Reaction failed |

Information sourced from studies on Pd(II)-catalyzed oxidative annulations. dicp.ac.cn

While direct carbometalation or oxymetalation studies on this compound are not extensively reported, related organometallic chemistry provides insights. For instance, the synthesis of phenyl 2,2-dimethylbut-3-enoate has been achieved by reacting the organozinc reagent derived from 3-bromo-2,2-dimethyl-1-butene with phenyl carbonochloridate, demonstrating the utility of organometallic precursors for accessing such structures. uni-muenchen.de

General carbometalation reactions, such as carbozincation , often require transition metal catalysis (e.g., nickel or iron) to proceed efficiently with electronically unbiased alkenes. kyoto-u.ac.jp Similarly, oxymercuration , the addition of an oxygen nucleophile and a mercury species across a double bond, is a classic transformation that could potentially be applied to this compound to yield functionalized products after demercuration. The regioselectivity of such reactions would be of key interest.

Derivatization and Functionalization Studies of Ethyl 2,2 Dimethylbut 3 Enoate

Synthesis of Substituted Ethyl 2,2-dimethylbut-3-enoate Analogues

The substitution at the vinylic position of this compound allows for the introduction of various functional groups, leading to a wide array of analogues. One effective method for achieving this is through transition metal-catalyzed cross-coupling reactions. For instance, iron-catalyzed Heck-type alkenylation has been successfully utilized to synthesize a series of (E)-ethyl 4-aryl-2,2-dimethylbut-3-enoates. In this approach, ethyl α-bromoisobutyrate is coupled with different substituted styrenes in the presence of an iron(II) chloride catalyst and a base such as sodium carbonate. ed.ac.uk

This methodology has been demonstrated to be effective for a range of substituted styrenes, affording the corresponding 4-aryl-substituted but-3-enoate (B1239731) derivatives in good to excellent yields. The reaction typically proceeds with high stereoselectivity, yielding the E-isomer as the major product. The reaction conditions can be tailored based on the specific styrene (B11656) derivative used. For example, the reactions with electron-rich styrenes like 4-methoxystyrene (B147599) and 3,4-dimethoxystyrene (B140838) proceed efficiently at 80°C, while less reactive styrenes such as 4-methylstyrene (B72717) and 2,4-dimethylstyrene (B1330402) may require a higher temperature of 100°C to achieve good yields. ed.ac.uk

Detailed findings from these synthetic studies are summarized in the table below.

| Substituted Analogue | Styrene Derivative | Reaction Temperature (°C) | Yield (%) |

|---|---|---|---|

| (E)-Ethyl-4-(4-methoxyphenyl)-2,2-dimethylbut-3-enoate | 4-Methoxystyrene | 80 | 93 |

| (E)-Ethyl-4-(3,4-dimethoxyphenyl)-2,2-dimethylbut-3-enoate | 3,4-Dimethoxystyrene | 80 | 85 |

| (E)-Ethyl-4-(4-methylphenyl)-2,2-dimethylbut-3-enoate | 4-Methylstyrene | 100 | 70 |

| (E)-Ethyl-4-(2,4-dimethylphenyl)-2,2-dimethylbut-3-enoate | 2,4-Dimethylstyrene | 100 | 71 |

Formation of Carboxylic Acid Derivatives from this compound Precursors

The ester functionality of this compound can be readily converted to a carboxylic acid group through hydrolysis. This transformation is typically achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, often employing a strong acid like sulfuric acid in the presence of water, yields 2,2-dimethylbut-3-enoic acid. Alternatively, saponification under basic conditions, using a base such as sodium hydroxide (B78521) in an alcoholic solvent, results in the formation of the corresponding carboxylate salt, which can then be acidified to produce the free carboxylic acid.

The resulting 2,2-dimethylbut-3-enoic acid is a valuable intermediate in its own right, finding applications in the synthesis of fragrances, pharmaceutical intermediates, and as a crosslinking agent for polymers. The synthesis of this acid is not limited to the hydrolysis of its ester. An alternative preparative route involves the reaction of acetylene (B1199291) with methacrolein (B123484) to form 2,2-dimethyl-3-butenal, which is subsequently oxidized to yield 2,2-dimethylbut-3-enoic acid.

A study on the hydrolysis of a structurally similar compound, ethyl 2,3-dimethylbut-3-enoate, demonstrates that the ester group can be cleaved under both acidic (H₂SO₄/H₂O) and basic (NaOH/EtOH) conditions to furnish 2,3-dimethylbut-3-enoic acid or its salt, respectively.

Heterocyclic Compound Formation Utilizing this compound Derivatives

Derivatives of this compound are valuable precursors for the synthesis of various heterocyclic compounds. The presence of multiple reactive sites allows for their participation in cyclization reactions to form diverse ring systems.

Furthermore, the butenoate scaffold is a key component in the synthesis of other heterocyclic systems. For instance, related α,β-unsaturated esters have been employed in the synthesis of pyranones. The Diels-Alder reaction of dienophiles containing an α-ketoester functionality with dienes is a well-established method for constructing cyclohexene (B86901) rings, which can be precursors to pyranone structures. dtu.dk While not a direct derivatization of the title compound, these reactions highlight the potential of the butenoate framework in heterocyclic synthesis.

The versatility of similar building blocks is also demonstrated in the preparation of fused 3-aminopyran-2-ones and quinolizin-4-ones from ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate, showcasing the utility of substituted propenoate structures in constructing complex heterocyclic systems. researchgate.net

Functional Group Interconversions on the But-3-enoate Skeleton

The but-3-enoate skeleton of this compound offers opportunities for various functional group interconversions, primarily targeting the carbon-carbon double bond. These transformations allow for the introduction of new functionalities and the construction of more complex molecular architectures.

Epoxidation: The double bond can be converted to an epoxide ring through reaction with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA). This reaction would yield ethyl 2,2-dimethyl-3,4-epoxybutanoate. A similar reaction has been reported for the related compound ethyl 2,3-dimethylbut-3-enoate, which forms an epoxide derivative upon treatment with peracids.

Ozonolysis: Cleavage of the double bond can be achieved through ozonolysis. Depending on the work-up conditions, this reaction can lead to the formation of either a ketone or a carboxylic acid. For instance, oxidative work-up of the ozonide formed from this compound would be expected to yield ethyl 2,2-dimethyl-3-oxobutanoate. Ozonolysis has been documented for the isomeric ethyl 2,3-dimethylbut-3-enoate, where cleavage of the double bond results in ketones or carboxylic acids based on the work-up procedure.

Cyclopropanation: The double bond can also undergo cyclopropanation. A Simmons-Smith reaction, which typically involves the use of a zinc-copper couple and diiodomethane (B129776), can be employed to convert the alkene functionality into a cyclopropane (B1198618) ring. This reaction has been successfully performed on a similar β,γ-unsaturated ester, ethyl 2,2-dimethyl-3-ethylpent-3-enoate, demonstrating the feasibility of this transformation on the but-3-enoate skeleton. psu.edu

Hydrogenation: The vinyl group can be reduced to an ethyl group through catalytic hydrogenation. This reaction would convert this compound into ethyl 2,2-dimethylbutanoate. This is a common transformation for unsaturated esters and is a key method for the synthesis of saturated esters from their α,β-unsaturated counterparts. thieme-connect.de

Applications of Ethyl 2,2 Dimethylbut 3 Enoate in Complex Molecule Synthesis

Role as a Key Synthetic Intermediate in Organic Synthesis

The strategic placement of functional groups in Ethyl 2,2-dimethylbut-3-enoate allows it to serve as a crucial intermediate in a variety of organic transformations. The ester can be readily hydrolyzed under basic conditions, such as with aqueous sodium hydroxide (B78521), to yield 2,2-dimethylbut-3-enoic acid. This acid is a versatile precursor that can be converted into other reactive species, such as 2,2-dimethylbut-3-enoyl chloride, using chlorinating agents like thionyl chloride. The resulting acyl chloride is a highly reactive intermediate for creating new carbon-carbon and carbon-heteroatom bonds.

A notable application is the use of the 2,2-dimethylbut-3-enoate moiety as a directing group in complex synthesis, as demonstrated in the work by Crimmins. This strategy leverages the structural features of the group to control stereochemistry in subsequent reactions. Furthermore, the parent acid, 2,2-dimethylbut-3-enoic acid, is employed in advanced radical reactions. For instance, it serves as a starting material in the radical decarboxylative 1,2,3-trifunctionalization process, which provides a modular approach to constructing functionalized 3,4-dihydroisoquinolines, a privileged scaffold in medicinal chemistry.

The compound's parent acid has also been used in amide coupling reactions to prepare substrates for studying rhodium-catalyzed C-C bond activation. sigmaaldrich.com These studies aim to develop new methods for constructing complex, sp3-rich scaffolds from strained ring systems, highlighting the role of the 2,2-dimethylbut-3-enoate framework in developing novel synthetic methodologies. sigmaaldrich.com

Table 1: Selected Synthetic Transformations Involving the 2,2-Dimethylbut-3-enoate Core

| Starting Material | Reagents | Product Type | Application Focus |

| This compound | 1. NaOH (aq) 2. SOCl₂ | 2,2-Dimethylbut-3-enoyl chloride | Acylating agent for further synthesis |

| 2,2-Dimethylbut-3-enoic acid | Diphenylmethanone oxime, EDC·HCl, CF₃I | Trifluoromethylated 3,4-dihydroisoquinolines | Radical cascade reaction for complex heterocycles |

| 2,2-Dimethylbut-3-enoic acid | Amine, EDCI, DMAP | Cyclopropylamide substrate | Substrate for C-C bond activation studies sigmaaldrich.com |

Precursor to Biologically Relevant Molecules and Pharmaceutical Intermediates

The structural motif of this compound is incorporated into various molecules of biological and pharmaceutical relevance. A significant example is its role as a structural component in the synthesis of metabolites of Simvastatin. bldpharm.com Specifically, a known Simvastatin derivative, identified as a certified pharmaceutical secondary standard, incorporates the 2,2-dimethylbut-3-enoate ester.

The steric hindrance provided by the gem-dimethyl group at the α-position is a feature that can be exploited in drug design. Bulky substituents near a reactive center can enhance binding affinity and selectivity for biological targets such as protease or kinase enzymes. The parent acid, 2,2-dimethylbut-3-enoic acid, is used to synthesize functionalized 3,4-dihydroisoquinolines, which are core structures in many bioactive alkaloids and modern pharmaceuticals. Furthermore, a patent for novel thiamine (B1217682) compounds with potential inhibitory effects on amyloid-beta peptides (Aβ40 and Aβ42), which are implicated in Alzheimer's disease, includes a structure where a vinyl group is present in a position consistent with the core of 2,2-dimethylbut-3-enoate.

Table 2: Examples of Pharmaceutical Relevance

| Application Area | Molecule/Scaffold | Role of 2,2-Dimethylbut-3-enoate Moiety |

| Cholesterol-Lowering Drug Metabolites | Simvastatin Derivative | Direct incorporation as the ester side chain bldpharm.com |

| Enzyme Inhibitor Design | Protease/Kinase Inhibitors | Provides steric bulk to enhance target binding |

| Neurological Disease Research | Thiamine Compound Analogs | Potential structural component in Aβ40/Aβ42 inhibitors |

| Bioactive Scaffolds | 3,4-Dihydroisoquinolines | Parent acid used as a key building block in synthesis |

Utilization in Polymer Chemistry and Material Science

In the realm of material science, the utility of this compound is primarily derived from its parent acid, 2,2-dimethylbut-3-enoic acid. This acid is cited as a crosslinking agent for polymers and epoxy resins. The incorporation of such a molecule can modify the properties of the polymer network, potentially improving characteristics like durability and thermal stability.

While the ester itself, this compound, is not a common monomer for standard chain-growth polymerization due to the steric hindrance around the double bond, its structural class finds use in materials. For instance, related brominated butanoates are used in the synthesis of polymers and other advanced materials. bldpharm.com The reactivity of the terminal alkene in this compound makes it a candidate for other types of polymer modifications or cycloaddition reactions, such as the Diels-Alder reaction, which could be used to create specific polymer architectures.

Building Block in High-Throughput Synthesis and Chemical Library Generation

High-throughput synthesis and the generation of chemical libraries are cornerstones of modern drug discovery, allowing for the rapid creation and screening of thousands of compounds. A key requirement for these processes is the availability of versatile building blocks that can be reliably used in a variety of robust chemical reactions to produce diverse molecular structures.

This compound, and its parent acid, fit the profile of such a building block. Its utility in modular, multi-component reactions makes it an attractive starting point for generating libraries of complex molecules. For example, the development of a one-pot, three-component reaction to produce a series of functionalized pyrroles highlights how versatile starting materials can lead to the efficient generation of a chemical library. The radical decarboxylative trifunctionalization of 2,2-dimethylbut-3-enoic acid is another example of a modular process that allows for the combination of different fragments in a single operation, which is a highly desirable feature for library synthesis. While a specific large-scale library based on this compound is not prominently documented, its proven reactivity in powerful and flexible bond-forming reactions makes it an ideal candidate for such applications.

Computational and Theoretical Investigations of Ethyl 2,2 Dimethylbut 3 Enoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic landscape of ethyl 2,2-dimethylbut-3-enoate, which in turn governs its reactivity. Methods such as Density Functional Theory (DFT) are employed to determine optimized molecular geometries and electronic distributions.

Key aspects of the electronic structure that can be elucidated include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), often located on the C=C double bond, while the LUMO indicates its capacity to accept electrons (electrophilicity), usually centered around the carbonyl group of the ester.

Electron Density and Electrostatic Potential: Mapping the molecular electrostatic potential (MEP) reveals the charge distribution. Regions of negative potential (electron-rich), such as the carbonyl oxygen, are susceptible to electrophilic attack, whereas areas of positive potential (electron-poor) are targets for nucleophiles.

Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the extent of conjugation between the vinyl group's π-system and the ester's carbonyl group. This interaction influences the molecule's stability and reactivity. For related unsaturated esters, the interaction between an oxygen lone pair and the C=O π* orbital is significant, leading to planar conformations of the ester group. ic.ac.uk

These computational approaches provide a quantitative basis for understanding why certain reactions are favored and for designing new synthetic pathways.

Table 1: Common Quantum Chemical Methods and Their Applications

| Computational Method | Primary Application for this compound | Predicted Insights |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, electronic structure, reaction energies. | Stable conformers, HOMO/LUMO energies, reaction barriers. |

| Ab initio Methods (e.g., MP2, CCSD) | High-accuracy energy and property calculations. | Refined electronic energies and reaction profiles. |

| Molecular Electrostatic Potential (MEP) Mapping | Visualization of charge distribution. | Identification of sites for electrophilic and nucleophilic attack. |

| Natural Bond Orbital (NBO) Analysis | Analysis of bonding and orbital interactions. | Quantification of hyperconjugation and resonance effects. |

Mechanistic Studies through Computational Chemistry

Computational chemistry is invaluable for elucidating complex reaction mechanisms that are difficult to probe experimentally. For reactions involving analogues of this compound, DFT calculations have been used to map potential energy surfaces, identify transition states, and calculate activation energies.

A notable example is the investigation of a radical decarboxylative 1,2,3-trifunctionalization of 2,2-dimethylbut-3-enoic acid. researchgate.net In this study, DFT calculations were crucial in rationalizing the stereochemical outcome of the reaction. The calculations showed a significant energy difference (8.5 kcal/mol) between two potential transition states (TS5 and TS5'), which explained the absolute dominance of the observed cis-diastereoselectivity. researchgate.net This highlights how computational modeling can explain the selectivity of complex radical cascade reactions.

Furthermore, computational studies can also explain a lack of reactivity. For instance, in a study on Pd(II)-catalyzed oxidative [2+2] annulation, this compound was found to be an unsuccessful substrate. Theoretical calculations could be employed in such cases to investigate the energy barriers of key steps like migratory insertion or C-H activation, potentially revealing why the reaction fails for this specific alkene.

Table 2: Summary of Computational Mechanistic Insights

| Reaction Type | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Radical Decarboxylative Trifunctionalization | DFT | An 8.5 kcal/mol energy difference between diastereomeric transition states explains the observed high cis-selectivity. | researchgate.net |

| Carboindation of Alkenes | DFT | Calculations of potential energy surfaces showed a mechanism involving oxyindation and β-fluorine elimination. | osaka-u.ac.jp |

Conformational Analysis and Stereochemical Considerations

This compound possesses several rotatable single bonds, leading to various possible conformations. Computational methods are essential for determining the relative energies of these conformers and identifying the most stable structures. youtube.com

The key rotational bonds are the C-C bond linking the quaternary center to the ester group and the C-O bond of the ethyl group. For α,β-unsaturated esters in general, two planar conformations of the ester group, s-cis and s-trans, are considered. ic.ac.uk The balance between these is influenced by steric and electronic factors, as well as the polarity of the solvent. The s-cis form often has a smaller dipole moment compared to the s-trans form. ic.ac.uk

For this compound, steric hindrance between the gem-dimethyl groups and the ester moiety will play a significant role in determining the preferred conformation around the Cα-C(O) bond. Potential energy surface scans, performed by systematically rotating dihedral angles in computational models, can map out the energy landscape and pinpoint the global minimum energy conformer. youtube.com These conformational preferences are critical as they can dictate the stereochemical outcome of reactions.

Table 3: Key Dihedral Angles and Expected Conformational Features

| Dihedral Angle | Description | Primary Influencing Factors |

|---|---|---|

| C=C-C(CH₃)₂-C=O | Rotation around the Cα-C bond | Steric hindrance from gem-dimethyl groups, electronic conjugation. |

| C-C-O-CH₂ | Rotation of the ethyl group (s-cis vs. s-trans ester) | Steric effects, dipole moment, solvent polarity. ic.ac.uk |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogues

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity. brieflands.comresearchgate.net For analogues of this compound, QSAR models can be developed to predict properties like toxicity or therapeutic efficacy based on calculated molecular descriptors.

A significant example involves the natural products citrinamides A and B, which contain a 2,2-dimethylbut-3-enoic acid moiety. These compounds were found to potentiate the antifungal activity of miconazole (B906) against Candida albicans. A QSAR study on such compounds would involve calculating various descriptors for a series of analogues.

Common descriptors used in QSAR for unsaturated acids and esters include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, and atomic charges.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters.

Hydrophobicity Descriptors: The logarithm of the partition coefficient (logP), which describes how the compound distributes between an oily and an aqueous phase.

By building a mathematical model that links these descriptors to the observed biological activity, researchers can predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. brieflands.comresearchgate.netnih.gov

Prediction of Spectroscopic Properties for Structural Elucidation

Computational chemistry allows for the a priori prediction of spectroscopic data, which is a powerful tool for structural elucidation and for confirming experimental assignments. mdpi.com

NMR Spectroscopy: By calculating the magnetic shielding tensors using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework, one can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of this compound or its reaction products.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield a theoretical IR spectrum, where specific peaks can be assigned to vibrational modes like the C=O stretch of the ester, the C=C stretch of the vinyl group, and various C-H bending and stretching modes. Comparing the predicted spectrum with the experimental one can confirm the presence of key functional groups. mdpi.comarxiv.org Recent advances using machine learning models can even predict IR spectra with high accuracy, accounting for anharmonic effects. arxiv.org

Table 4: Predicted Spectroscopic Data for Key Functional Groups

| Spectroscopy Type | Functional Group | Predicted Chemical Shift / Wavenumber Range | Vibrational/Resonance Mode |

|---|---|---|---|

| ¹³C NMR | C=O (Ester) | ~170-175 ppm | Carbonyl carbon resonance |

| ¹³C NMR | C=CH₂ (Vinyl) | ~140-145 ppm (quaternary C), ~112-118 ppm (CH₂) | Alkene carbon resonances |

| ¹H NMR | C=CH₂ (Vinyl) | ~5.0-6.0 ppm | Vinylic proton resonances |

| ¹H NMR | -OCH₂CH₃ (Ethyl) | ~4.1 ppm (quartet), ~1.2 ppm (triplet) | Ethyl ester proton resonances |

| IR | C=O (Ester) | ~1720-1740 cm⁻¹ | Carbonyl stretch |

| IR | C=C (Vinyl) | ~1630-1650 cm⁻¹ | Alkene stretch |

Conclusion and Future Research Directions

Summary of Current Research Advances

Recent research has highlighted the utility of the 2,2-dimethylbut-3-enoate moiety as a key structural unit in the synthesis of natural products and other biologically active molecules. For instance, the parent acid, 2,2-dimethylbut-3-enoic acid, is a component of citrinamides A and B, compounds that have demonstrated the ability to potentiate the activity of the antifungal agent miconazole (B906) against Candida albicans mdpi.com. This underscores the potential of its ethyl ester derivative in the development of novel therapeutic agents.

Furthermore, the 2,2-dimethylbut-3-enoate framework has been employed as a directing group in complex chemical transformations. The Crimmins group, for example, has developed a 2,2-dimethylbut-3-enoate directing group that can be removed under specific hydroboration/oxidation conditions, facilitating stereoselective glycosylation reactions.

In the realm of reaction development, 2,2-dimethylbut-3-enoic acid has been utilized in radical-mediated 1,2,3-trifunctionalization reactions. These processes allow for the simultaneous introduction of three different functional groups across the carbon-carbon double bond, providing a rapid entry to highly functionalized and structurally diverse molecules. This suggests that Ethyl 2,2-dimethylbut-3-enoate could serve as a valuable substrate in similar radical-based methodologies.

Emerging Synthetic Challenges and Opportunities

Despite its potential, the synthesis of this compound and its derivatives can be challenging. For example, the synthesis of the isomeric Ethyl 2,3-dimethylbut-3-enoate via isomerization has been reported to have a low yield of only 7%, which points to the difficulties in achieving efficient and large-scale production of such substituted alkenes . The development of novel and efficient synthetic routes to this compound is therefore a significant opportunity for synthetic chemists.

Key synthetic challenges include controlling the regioselectivity during its preparation and overcoming the steric hindrance imparted by the gem-dimethyl group at the α-position. Opportunities lie in the exploration of modern catalytic methods to address these challenges. The development of new catalysts and more environmentally friendly synthetic approaches, such as those utilizing microwave assistance or mechanochemistry, could lead to more efficient and sustainable production methods mdpi.com.

Untapped Reactivity Profiles

The reactivity of this compound remains largely underexplored, presenting a fertile ground for future research. While some reactions of its parent acid and isomeric esters have been reported, the full scope of its chemical transformations is yet to be realized.

The presence of a β,γ-double bond in conjunction with a quaternary center at the α-position suggests several avenues for investigation:

Cycloaddition Reactions: While the isomer Ethyl 2,3-dimethylbut-3-enoate has been suggested as a potential dienophile in Diels-Alder reactions, the specific reactivity of this compound in such transformations is not well-documented . Its unique substitution pattern could lead to interesting regio- and stereochemical outcomes in [4+2], [3+2], and other cycloaddition reactions.

Rearrangement Reactions: The structure of this compound makes it a potential candidate for various rearrangement reactions, such as the Claisen rearrangement, which could provide access to novel and complex molecular scaffolds.

Metal-Catalyzed Functionalization: The vinyl group is amenable to a wide range of metal-catalyzed reactions, including hydroformylation, hydroboration, and cross-coupling reactions. Investigating these transformations with this compound could yield a diverse array of functionalized products.

Potential for Novel Applications in Advanced Organic Synthesis

The unique structural and electronic properties of this compound position it as a valuable building block for the synthesis of complex and high-value molecules. Its potential applications span several areas of advanced organic synthesis:

Natural Product Synthesis: The incorporation of the 2,2-dimethylbut-3-enoate moiety in bioactive natural products suggests that the ethyl ester could be a key intermediate in the total synthesis of these and other structurally related complex molecules. The use of a related isomer in the synthesis of the pharmacologically important steroid, withanolide A, further highlights this potential rsc.org.

Medicinal Chemistry: As a fragment found in molecules with interesting biological activity, this compound can be used in fragment-based drug discovery programs to develop new therapeutic agents. Its role in the synthesis of Simvastatin impurities also points to its relevance in the pharmaceutical industry.

Polymer Chemistry: Although the sterically hindered nature of the double bond in the isomeric Ethyl 2,3-dimethylbut-3-enoate makes it less reactive in chain-growth polymerization, the potential of this compound as a monomer or co-monomer in the synthesis of specialty polymers with unique properties warrants investigation .

Q & A

Q. What are the common synthetic routes for Ethyl 2,2-dimethylbut-3-enoate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of 2,2-dimethylbut-3-enoic acid with ethanol under acid catalysis (e.g., H₂SO₄) or via Claisen condensation of ethyl acetoacetate derivatives. Optimization involves monitoring reaction temperature (60–80°C), solvent choice (e.g., toluene for azeotropic water removal), and catalyst loading. Purity can be assessed using GC-MS or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

Key techniques include:

- ¹H/¹³C NMR : Assign methyl groups (δ ~1.2–1.4 ppm), ester carbonyl (δ ~170 ppm), and olefinic protons (δ ~5–6 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and C-O-C (~1250 cm⁻¹).

- Mass Spectrometry : Identify molecular ion peaks (e.g., m/z 156 for [M+H]⁺) and fragmentation patterns. Cross-validate assignments with computational tools like Gaussian for DFT-based predictions .

Q. How can this compound be purified, and what stability considerations apply during storage?

Purification methods include vacuum distillation (boiling point ~120–140°C at reduced pressure) or column chromatography (silica gel, hexane/ethyl acetate eluent). Stability is enhanced by storing the compound at -20°C in inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation. Monitor degradation via periodic NMR or TLC analysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and regioselectivity in this compound-mediated reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and transition states. For example, Diels-Alder reactions involving the α,β-unsaturated ester moiety can be studied to predict endo/exo selectivity. Software like Gaussian or ORCA is used, with validation against experimental kinetic data .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction with SHELXL refinement ( ) is employed. Key steps:

Q. How can conflicting spectroscopic data (e.g., NMR shifts) between studies be systematically resolved?

Contradictions may arise from solvent effects, pH, or impurities. Resolve by:

Q. What role does this compound play in multi-step syntheses of bioactive compounds?

It serves as a Michael acceptor in conjugate additions or as a dienophile in Diels-Alder reactions. For example, its α,β-unsaturated ester group participates in cycloadditions to form six-membered rings, which are intermediates in natural product synthesis (e.g., terpenoids). Reaction progress is tracked via LC-MS and in situ IR .

Q. How are advanced chromatographic methods (e.g., chiral HPLC) developed to separate this compound enantiomers?

Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are used with mobile phases like hexane/isopropanol. Method development involves:

- Screening columns (OD-H vs. AD-H).

- Optimizing flow rate (0.5–1.5 mL/min) and temperature (25–40°C).

- Validating enantiomeric excess (ee) via polarimetry or CD spectroscopy .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., boiling points) of this compound?

Discrepancies may stem from measurement techniques (e.g., differential scanning calorimetry vs. distillation). Resolve by:

- Standardizing conditions (pressure, purity ≥98%).

- Using high-vacuum distillation apparatus with calibrated thermocouples.

- Comparing with computational predictions (e.g., Antoine equation parameters) .

Q. What statistical approaches are appropriate for analyzing kinetic data in this compound reactions?

Apply nonlinear regression to fit rate constants (e.g., pseudo-first-order kinetics). Use ANOVA to assess significance of temperature or catalyst effects. Software like OriginLab or R packages (e.g., nls) facilitates error analysis. Report confidence intervals (95%) and R² values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.